Isoxazole, 5-(3-bromophenyl)-3-(4-chlorophenyl)-
Description
IUPAC Nomenclature and Systematic Identification
The IUPAC name 5-(3-bromophenyl)-3-(4-chlorophenyl)isoxazole follows systematic conventions for heterocyclic compounds. The parent structure, isoxazole (C₃H₃NO), is a five-membered aromatic ring containing one oxygen and one nitrogen atom. Substituents are numbered to minimize locants:
- The oxygen atom occupies position 1 , and the nitrogen occupies position 2 .
- The 3-position is substituted with a 4-chlorophenyl group (chlorine at the para position of the benzene ring).
- The 5-position is substituted with a 3-bromophenyl group (bromine at the meta position of the benzene ring).
This nomenclature reflects the priority of halogens (bromine > chlorine) and the positional hierarchy of substituents on the isoxazole core.
Molecular Formula and Weight Analysis
The molecular formula C₁₅H₉BrClNO is derived from the isoxazole core (C₃H₃NO) and two substituted phenyl groups:
- 3-Bromophenyl : C₆H₄Br
- 4-Chlorophenyl : C₆H₄Cl
Molecular weight calculation :
$$
(15 \times 12.01) + (9 \times 1.008) + 79.90 + 35.45 + 14.01 + 16.00 = 334.60 \, \text{g/mol}
$$
This matches experimental data. The presence of bromine (atomic weight 79.90) and chlorine (35.45) contributes significantly to the compound’s molar mass compared to non-halogenated analogs.
Stereoelectronic Effects of Bromine and Chlorine Substituents
The 3-bromophenyl and 4-chlorophenyl groups exert distinct electronic effects on the isoxazole ring:
| Substituent | Position | Electronic Effect | Steric Impact |
|---|---|---|---|
| Br | Meta | Moderate -I effect | High (bulky) |
| Cl | Para | Strong -I effect | Low |
- Inductive (-I) Effects : Chlorine’s electronegativity withdraws electron density from the phenyl ring, polarizing the isoxazole system. Bromine’s larger atomic radius reduces its -I effect relative to chlorine but introduces steric hindrance.
- Resonance Interactions : The para-chlorine stabilizes resonance structures through conjugation with the phenyl π-system, while the meta-bromine limits conjugation due to its positional geometry.
These effects collectively influence reactivity, such as electrophilic substitution preferences at the isoxazole’s 4-position.
Comparative Analysis with Analogous Isoxazole Derivatives
Key structural and electronic differences between 5-(3-bromophenyl)-3-(4-chlorophenyl)isoxazole and related derivatives are summarized below:
- Halogen Impact : Bromine increases molecular weight and steric demand compared to chlorine.
- Substituent Position : Meta-substituents (e.g., 3-Br) reduce conjugation efficiency relative to para-substituents.
- Electronic Modulation : Electron-withdrawing groups (Cl, Br) enhance oxidative stability, whereas methoxy groups introduce electron-donating effects.
Properties
CAS No. |
651021-67-9 |
|---|---|
Molecular Formula |
C15H9BrClNO |
Molecular Weight |
334.59 g/mol |
IUPAC Name |
5-(3-bromophenyl)-3-(4-chlorophenyl)-1,2-oxazole |
InChI |
InChI=1S/C15H9BrClNO/c16-12-3-1-2-11(8-12)15-9-14(18-19-15)10-4-6-13(17)7-5-10/h1-9H |
InChI Key |
QAJFSFDMRLCHCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=NO2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromophenyl)-3-(4-chlorophenyl)isoxazole typically involves a 1,3-dipolar cycloaddition reaction. This reaction requires a 1,3-dipole and a dipolarophile. For instance, the reaction between 3-bromobenzonitrile oxide and 4-chlorophenylacetylene can yield the desired isoxazole derivative . The reaction is often carried out under reflux conditions in the presence of a suitable solvent such as toluene or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, microwave-assisted synthesis has been reported to improve reaction rates and yields .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine and chlorine substituents on the aryl rings facilitate nucleophilic substitution under specific conditions.
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromine substitution | KOH (aq.), CuI catalyst, 80°C | 5-(3-hydroxyphenyl) derivative | 68% | |
| Chlorine displacement | NH₃/EtOH, Pd(OAc)₂, 100°C | 3-(4-aminophenyl) analog | 52% |
Key findings:
-
Bromine at the 3-position undergoes substitution more readily than chlorine at the 4-position due to lower bond dissociation energy .
-
Copper iodide enhances substitution efficiency via oxidative addition intermediates.
Oxidation and Reduction
The isoxazole ring exhibits redox sensitivity, particularly under acidic or basic conditions.
Oxidation
-
Ring cleavage : Treatment with H₂O₂/HCl at 60°C converts the isoxazole to a β-keto nitrile intermediate .
-
Aryl group oxidation : MnO₂ in DMF selectively oxidizes the 3-bromophenyl group to a carboxylic acid (yield: 41%) .
Reduction
-
Catalytic hydrogenation : Pd/C in H₂ (1 atm) reduces the isoxazole ring to a β-enamino ketone without affecting halogens (yield: 73%).
Cycloaddition and Ring-Opening Reactions
The electron-deficient isoxazole participates in [3+2] cycloadditions and thermal rearrangements.
| Reaction Partner | Conditions | Product | Notes |
|---|---|---|---|
| Phenylacetylene | 120°C, toluene | Pyrazole derivative | Retro-Diels-Alder pathway |
| Nitrile oxide | RT, CHCl₃ | Isoxazolo[5,4-d]isoxazole | Diastereoselectivity > 80% |
Mechanistic insight:
-
Thermal ring-opening generates nitrile ylides, which recombine with dipolarophiles to form fused heterocycles .
Halogen-Metal Exchange Reactions
The bromine substituent enables directed ortho-metalation for functionalization:
text5-(3-bromophenyl)-3-(4-chlorophenyl)isoxazole + n-BuLi, THF, -78°C → Li-aryl intermediate + Electrophile (e.g., DMF, CO₂) → Ortho-substituted product (yield: 60-85%)[7][9]
Applications:
Catalytic Cross-Coupling Reactions
Both halogen substituents participate in coupling reactions:
| Reaction | Catalyst System | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura (Br) | Pd(PPh₃)₄, K₂CO₃ | 5-(3-aryl)-3-(4-chlorophenyl) | 75-89% |
| Buchwald-Hartwig (Cl) | Pd₂(dba)₃, Xantphos | 3-(4-aminophenyl)-5-(3-bromophenyl) | 63% |
Data trends:
-
Bromine exhibits higher reactivity in Suzuki couplings compared to chlorine in Buchwald aminations .
-
Steric hindrance from the isoxazole ring reduces yields in sterically demanding couplings .
Biological Activity Correlations
While beyond pure chemical reactivity, the compound’s synthetic derivatives show structure-activity relationships:
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Isoxazole derivatives have been studied for their antimicrobial properties. For instance, certain isoxazole compounds exhibit antibacterial activity, making them potential candidates for the development of new antibiotics. Research has indicated that specific substitutions on the isoxazole ring can enhance this activity, providing a basis for structure-activity relationship (SAR) studies .
Anti-inflammatory Properties
Research has identified isoxazoles as allosteric modulators of RORγt (retinoic acid receptor-related orphan receptor gamma t), a key regulator in inflammatory pathways. Compounds within this class have shown promise in reducing IL-17a expression, which is implicated in autoimmune diseases . The ability to modulate immune responses positions these compounds as potential therapeutic agents for conditions such as psoriasis and rheumatoid arthritis.
Antitubercular Agents
Recent studies have synthesized derivatives of isoxazole that demonstrate significant antitubercular activity. For example, compounds derived from isoniazid and isoxazole have been characterized and shown to possess effective inhibitory action against Mycobacterium tuberculosis . This highlights the potential for developing new treatments for tuberculosis using isoxazole derivatives.
Agricultural Applications
Plant Growth Regulators
Isoxazole derivatives, particularly 3-substituted phenyl-2-isoxazoline-5-carboxylic acids, have been identified as effective plant growth regulators. These compounds can inhibit plant growth and enhance crop yield when applied at specific growth stages. Their application has been documented in various agricultural settings, demonstrating efficacy in both growth retardation and sterilization of unwanted plant species .
Herbicides
The structural properties of isoxazoles make them suitable candidates for herbicide development. Several patents describe the use of isoxazoline derivatives as active ingredients in herbicidal formulations. These compounds can selectively inhibit the growth of certain weeds while promoting crop health, thereby improving agricultural productivity .
Synthetic Chemistry Applications
Synthetic Intermediates
Isoxazole compounds serve as valuable intermediates in organic synthesis. Their unique structure allows for various chemical modifications, leading to the synthesis of more complex molecules with desired biological activities. For example, brominated isoxazoles can be utilized in cross-coupling reactions to form new carbon-carbon bonds, expanding the library of available chemical entities for further research .
Data Tables
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in Nature explored the antimicrobial effects of various isoxazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that specific substitutions at the C-5 position significantly enhanced antibacterial activity, suggesting a pathway for developing new antibiotics targeting resistant strains .
Case Study 2: Plant Growth Regulation
In agricultural trials conducted with 3-substituted phenyl-2-isoxazoline-5-carboxylic acids, researchers observed a marked reduction in weed populations alongside increased yields in treated crops. These findings support the use of isoxazoles as effective herbicides and growth regulators under field conditions .
Mechanism of Action
The mechanism of action of 5-(3-Bromophenyl)-3-(4-chlorophenyl)isoxazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For instance, it could inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The molecular targets and pathways involved would vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Physicochemical Properties of Selected Compounds
Key Observations :
- The target isoxazole derivative shares halogenated aryl groups with other compounds, but its substituent positions (5-Br, 3-Cl) differentiate it from analogues like methyl carboxylates or fused dihydroisoxazoles .
- Molecular weights vary significantly based on substituents, with fused-ring systems (e.g., dihydroisoxazole-dione) exhibiting higher masses .
Halogen Substitution Effects
Halogen choice (Cl vs. Br) impacts both structural and functional properties:
- Bioactivity : Bromine’s larger atomic radius may enhance van der Waals interactions in biological targets compared to chlorine. For example, brominated chalcones showed superior cytotoxic activity (IC₅₀ = 22.41–422.22 μg/mL) compared to chlorinated analogues .
Key Observations :
- The absence of direct bioactivity data for the target compound highlights the need for empirical testing.
Biological Activity
Isoxazole derivatives, including Isoxazole, 5-(3-bromophenyl)-3-(4-chlorophenyl)- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound is particularly noted for its potential anti-inflammatory, antimicrobial, and anticancer properties. Below is a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.
The biological activity of isoxazole compounds often involves interaction with various molecular targets. Specifically, Isoxazole, 5-(3-bromophenyl)-3-(4-chlorophenyl)- may inhibit enzymes or receptors associated with inflammatory pathways. For example, it has been suggested that such compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
Biological Activity Overview
Case Studies and Research Findings
-
Anti-inflammatory Activity :
A study involving substituted isoxazoles showed that specific derivatives exhibited up to 76% edema inhibition in animal models within hours of administration. The compounds evaluated included those structurally similar to Isoxazole, 5-(3-bromophenyl)-3-(4-chlorophenyl)- , indicating promising anti-inflammatory potential . -
Cytotoxicity Against Cancer Cells :
Research on trisubstituted isoxazoles indicated that certain derivatives could induce significant cytotoxic effects on human promyelocytic leukemia cells (HL-60). Compounds similar to the target compound demonstrated a decrease in Bcl-2 expression and an increase in p21^WAF-1 levels, suggesting mechanisms involving both apoptosis and cell cycle arrest . -
Antimicrobial Efficacy :
Isoxazole derivatives have been evaluated for their antibacterial properties using various methods. Some compounds showed notable activity against both Gram-positive and Gram-negative bacteria. The synthesis of isoxazole derivatives from chalcones was linked to their enhanced antibacterial activity .
Q & A
Q. What eco-friendly synthetic methods are suitable for preparing halogen-substituted isoxazole derivatives?
The Claisen-Schmidt condensation under microwave irradiation offers an efficient, solvent-minimized route for synthesizing halogenated heterocycles. For example, chalcone derivatives with 4-chlorophenyl and 3-bromophenyl groups were synthesized using this method, achieving yields of 55–87% . Key steps include:
- Mixing aromatic aldehydes and ketones in a basic medium.
- Irradiating the mixture with microwaves (e.g., 300 W for 5–10 minutes).
- Purifying via recrystallization or column chromatography. This approach reduces reaction time and improves yields compared to traditional heating.
Q. How can the purity and structural integrity of synthesized isoxazole derivatives be validated?
Use a combination of spectroscopic and chromatographic techniques:
- ¹H-NMR : Confirm substituent positions and stereochemistry (e.g., coupling constants for olefinic protons in chalcone intermediates) .
- TLC : Monitor reaction progress and purity using solvent systems like ethyl acetate/hexane (1:3).
- Melting Point Analysis : Compare observed values with literature data to verify crystallinity .
- HPLC/GC-MS : Quantify purity and detect byproducts.
Q. What in vitro assays are appropriate for preliminary cytotoxic screening of halogenated isoxazoles?
The Presto Blue™ assay with MCF-7 breast cancer cells is widely used. Protocol highlights:
- Seed cells in 96-well plates (5,000 cells/well).
- Treat with test compounds (e.g., 7.81–100 µg/mL) for 48–72 hours.
- Measure fluorescence/absorbance to calculate IC₅₀ values. Compounds 2–4 in a related study showed IC₅₀ values of 22.41–42.22 µg/mL, indicating potent cytotoxicity .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen positioning) influence the cytotoxic activity of isoxazole derivatives?
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., 3-bromophenyl, 4-chlorophenyl) enhance cytotoxicity by improving membrane permeability and target binding. For instance:
- Hybridizing 3-(4-chlorophenyl)isoxazole with benzo[1,2,3]selenadiazole increased antiproliferative activity against HT-1080 cells (IC₅₀ = 18.6 µM) compared to non-hybrid analogs .
- Substitution at the 5-position (e.g., bromine) may sterically hinder interactions with enzymes like glutathione reductase (GR), altering inhibitory potency .
Q. What mechanistic insights explain the uncompetitive inhibition of glutathione reductase (GR) by 3-(4-chlorophenyl)isoxazole?
Enzyme kinetics assays using purified GR and NADPH as a cofactor demonstrate:
- Uncompetitive Inhibition : Binding occurs exclusively to the enzyme-substrate complex, reducing Vmax and Km (confirmed via Lineweaver-Burk plots).
- Molecular Docking : The 4-chlorophenyl group interacts with GR’s hydrophobic active site, while the isoxazole ring forms hydrogen bonds with catalytic residues (e.g., Cys58) .
Q. How can contradictory cytotoxicity data between similar isoxazole derivatives be resolved?
Discrepancies often arise from assay conditions or cell line variability. Mitigation strategies include:
- Dose-Response Curves : Test a broad concentration range (e.g., 1–100 µM) to capture full activity profiles.
- Combination Studies : Evaluate synergism with standard chemotherapeutics (e.g., doxorubicin).
- Metabolic Stability Assays : Use liver microsomes to assess compound degradation rates, which may explain reduced in vivo efficacy despite high in vitro potency .
Q. What strategies optimize the regioselectivity of isoxazole synthesis via C–H alkenylation?
Catalyst-controlled methods using Pd(II) or Rh(III) complexes improve positional selectivity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
